![molecular formula C20H20FN3O3S B2836617 (2,4-Dimethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897480-80-7](/img/structure/B2836617.png)
(2,4-Dimethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound involves a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
- Researchers have investigated derivatives of this compound for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
- A related compound, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide , demonstrated anti-inflammatory and analgesic activities .
Bioactivity and Medicinal Applications:
Antitubercular Activity
Anti-Inflammatory and Analgesic Properties
Fungicide, Bactericide, and Herbicide Potential
Green Synthesis and Catalysis
Mechanism of Action
Target of Action
It is known that thiazole derivatives have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, which can result in a range of molecular and cellular effects
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-26-13-6-7-14(16(12-13)27-2)19(25)23-8-10-24(11-9-23)20-22-18-15(21)4-3-5-17(18)28-20/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQXJUHVLLAZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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